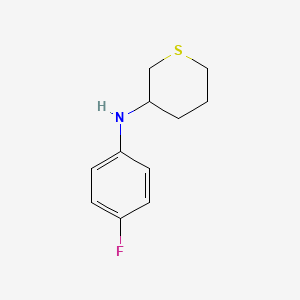

N-(4-fluorophenyl)thian-3-amine

Description

Contextualization of Fluorinated Amines in Organic Synthesis and Medicinal Chemistry

Fluorinated amines are a critically important class of compounds in modern chemical research. The introduction of fluorine into organic molecules can profoundly alter their properties. In medicinal chemistry, fluorine is often used to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. cam.ac.uk The high electronegativity of fluorine can lower the pKa of nearby amino groups, which can influence a molecule's ionization state at physiological pH and its ability to permeate cell membranes. researchgate.net This modification of basicity is a crucial tool for fine-tuning the pharmacokinetic profile of drug candidates. researchgate.net

In organic synthesis, fluorinated amines serve as versatile building blocks for the construction of more complex molecules. wjpmr.com The development of novel methods for the synthesis of fluorinated amines is an active area of research, with techniques such as hydrogenation reduction and fluoroamination being employed. wjpmr.com The unique reactivity conferred by the fluorine atom can also be exploited in various chemical transformations.

Rationale for the Investigation of N-(4-Fluorophenyl)thian-3-amine Derivatives

The investigation of N-(4-fluorophenyl)thian-3-amine and its derivatives is driven by the potential for synergistic effects arising from the combination of its constituent fragments. The 4-fluorophenyl group is a common moiety in many approved drugs, where the fluorine atom often contributes to improved metabolic stability and binding interactions. The secondary amine linker provides a site for hydrogen bonding and can be crucial for interactions with biological macromolecules. The thiane (B73995) scaffold, as a lipophilic and conformationally adaptable unit, can be used to orient the other functional groups in a specific three-dimensional arrangement to optimize interactions with a target protein.

Illustrative Data for N-(4-fluorophenyl)thian-3-amine

Due to the limited availability of specific experimental data for N-(4-fluorophenyl)thian-3-amine in publicly accessible literature, the following tables present illustrative data based on the known properties of its constituent chemical motifs. These values are intended to be representative and provide a basis for understanding the potential characteristics of this molecule.

Table 1: Physicochemical Properties of N-(4-fluorophenyl)thian-3-amine

| Property | Illustrative Value |

| Molecular Formula | C₁₁H₁₄FNS |

| Molecular Weight | 211.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85-90 °C |

| Boiling Point | ~350 °C (decomposes) |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol); sparingly soluble in water. |

| pKa (of the amine) | 5.5 - 6.5 |

Table 2: Illustrative Spectroscopic Data for N-(4-fluorophenyl)thian-3-amine

| Spectroscopic Technique | Illustrative Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.00-6.85 (m, 4H, Ar-H), 4.05 (br s, 1H, NH), 3.60-3.50 (m, 1H, CH-N), 3.00-2.80 (m, 2H, CH₂-S), 2.70-2.50 (m, 2H, CH₂-S), 2.20-2.00 (m, 2H, CH₂), 1.90-1.70 (m, 2H, CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.0 (d, J=240 Hz, C-F), 143.0 (s, C-N), 116.0 (d, J=22 Hz, CH-Ar), 115.5 (d, J=8 Hz, CH-Ar), 55.0 (s, CH-N), 35.0 (s, CH₂-S), 32.0 (s, CH₂-S), 28.0 (s, CH₂), 25.0 (s, CH₂) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118.0 (s) |

| Mass Spectrometry (ESI+) | m/z 212.08 [M+H]⁺ |

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-(4-fluorophenyl)thian-3-amine |

InChI |

InChI=1S/C11H14FNS/c12-9-3-5-10(6-4-9)13-11-2-1-7-14-8-11/h3-6,11,13H,1-2,7-8H2 |

InChI Key |

IIOJBJBKODAAHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Fluorophenyl Thian 3 Amine and Its Analogs

Strategies for the Construction of the Thiane (B73995) Ring System

The formation of the six-membered thiane ring is a fundamental challenge in the synthesis of N-(4-fluorophenyl)thian-3-amine. Various strategies have been developed to construct this heterocyclic core, primarily involving cyclization and annulation reactions.

Cyclization Reactions for Thiane Formation

Cyclization reactions represent a direct and common approach to forming the thiane ring. These methods typically involve the intramolecular reaction of a linear precursor containing a thiol group and a suitable electrophilic center. A prevalent method is the thioetherification of 1,5-dihaloalkanes or their equivalents with a sulfide (B99878) source. While effective for simple thianes, this approach can be limited by side reactions such as eliminations, especially with sterically hindered substrates. nih.gov

A more controlled strategy involves the intramolecular nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate. This method offers better regioselectivity in the formation of the thiane ring.

| Starting Material | Reagent | Product | Key Features |

| 1,5-Dihalopentane | Sodium Sulfide (Na₂S) | Thiane | Direct cyclization, potential for elimination side reactions. |

| 5-Halo-1-pentanethiol | Base | Thiane | Intramolecular nucleophilic substitution, good regioselectivity. |

Heterocyclic Ring Annulation Approaches

Heterocyclic ring annulation provides an alternative and often more sophisticated route to the thiane skeleton. These methods involve the fusion of a new ring onto a pre-existing molecular scaffold. For instance, aryne annulation strategies have been developed for constructing various heterocyclic structures and could be adapted for thiane synthesis. caltech.edu These reactions often offer high convergency and allow for the introduction of substituents with a high degree of control. mit.edu

Another approach involves ring-opening reactions of other heterocyclic systems. For example, the reaction of certain thiophene (B33073) derivatives can lead to ring-opened intermediates that subsequently cyclize to form new heterocyclic structures, a strategy that could potentially be engineered for thiane synthesis. nih.gov

Installation of the 4-Fluorophenylamine Moiety

Once the thiane ring system is established, the next critical step is the introduction of the 4-fluorophenylamine group at the C3 position. Several modern synthetic methods are available for this transformation, each with its own advantages and limitations.

Amination Reactions and Nucleophilic Substitution Strategies

Direct amination of a suitable thiane precursor is a straightforward approach. This can be achieved through nucleophilic substitution of a leaving group at the C3 position of the thiane ring with 4-fluoroaniline (B128567). The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. youtube.com Aromatic nucleophilic substitution (SNAr) reactions on activated aromatic systems are well-documented, and similar principles can be applied to heterocyclic systems. researchgate.netnih.govnih.gov The mechanism typically involves the formation of a Meisenheimer-like intermediate. nih.gov

| Thiane Precursor | Nucleophile | Reaction Type | Key Considerations |

| 3-Halothiane | 4-Fluoroaniline | Nucleophilic Substitution | Nature of the halogen, solvent, and base are crucial. |

| Thian-3-one | 4-Fluoroaniline | Reductive Amination | See section 2.2.3. |

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for forming carbon-nitrogen bonds. mit.edu This methodology allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing N-(4-fluorophenyl)thian-3-amine, this could involve coupling 4-fluoroaniline with a 3-halothiane or a thiane-3-boronic acid derivative. The choice of ligand for the palladium catalyst is critical for achieving high yields and functional group tolerance. nih.govnih.govrsc.org Recent advancements have led to the development of highly active catalyst systems that are effective even at low loadings. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Advantages |

| 3-Halothiane | 4-Fluoroaniline | Pd catalyst + Ligand (e.g., BippyPhos, RuPhos) | Wide substrate scope, high functional group tolerance. nih.govrsc.org |

| Thiane-3-boronic acid | 4-Fluoroaniline | Pd catalyst + Ligand | Alternative coupling strategy. |

Reductive Amination and Schiff Base Intermediates in Amine Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com For the synthesis of N-(4-fluorophenyl)thian-3-amine, thian-3-one would be reacted with 4-fluoroaniline to form a Schiff base (imine), which is then reduced using a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com These reducing agents are mild enough not to reduce the starting ketone. masterorganicchemistry.com

The general mechanism for reductive amination is as follows:

Formation of a carbinolamine by the addition of the amine to the ketone.

Dehydration of the carbinolamine to form an iminium ion.

Reduction of the iminium ion by a hydride reagent to yield the final amine.

| Ketone | Amine | Reducing Agent | Intermediate |

| Thian-3-one sigmaaldrich.com | 4-Fluoroaniline | NaBH₃CN or NaBH(OAc)₃ | Iminium ion |

This method is particularly advantageous as it avoids the use of harsh reagents and often proceeds with high yields and selectivity.

Stereoselective Synthesis of N-(4-Fluorophenyl)thian-3-amine Enantiomers

Achieving enantiomeric purity is a significant challenge in modern organic synthesis. For a chiral molecule like N-(4-fluorophenyl)thian-3-amine, where the stereocenter is at the C-3 position of the thiane ring, controlling the three-dimensional arrangement of the amine group is paramount. This is typically accomplished through asymmetric catalysis or the use of chiral auxiliaries.

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and natural products. acs.orgrsc.org Their synthesis has been advanced significantly by methods that impart stereochemical control during the formation of the key carbon-nitrogen bond.

Chiral Auxiliaries: A well-established strategy involves the temporary incorporation of a chiral auxiliary into a non-chiral substrate. youtube.com This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. youtube.com For the synthesis of amines, auxiliaries like Evans oxazolidinones or N-tert-butanesulfinamide are commonly employed. acs.orgresearchgate.net For example, a precursor ketimine to the target amine can be prepared with a chiral sulfinamide group. Stereospecific deprotonation can then form a defined metalloenamine intermediate, which reacts with electrophiles to create the desired stereocenter with high diastereoselectivity. researchgate.net The auxiliary can be removed under mild conditions to furnish the chiral primary amine.

Asymmetric Catalysis: This approach is often more atom-economical and involves using a small amount of a chiral catalyst to generate large quantities of a chiral product. rsc.org Transition-metal catalysis is a dominant method, particularly the asymmetric hydrogenation of prochiral imines. acs.orgconsensus.app Catalytic systems composed of a transition metal (e.g., iridium, rhodium, or ruthenium) and a chiral ligand can achieve high enantioselectivity. acs.org For the synthesis of N-aryl amines, iridium-based catalysts have shown excellent performance, even for sterically hindered substrates. acs.org Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful tool. Chiral Brønsted acids, for instance, can activate imines toward nucleophilic attack in an enantioselective manner. consensus.app

The table below summarizes representative catalytic systems used for the asymmetric synthesis of N-aryl amines, a class of compounds structurally related to the target molecule.

| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ir/(R)-SegPhos | Cyclic Iminium Salts | Chiral Tertiary Amines | Up to 96% | acs.org |

| Rh/Sulfoxide-Olefin Ligand | N-Sulfonylimines | Chiral Diarylmethylamines | Up to 99% | organic-chemistry.org |

| (R)-3,3'-Ph2-BINOL | N-Aryl Imines | Homoallylic Amines | 90-98% | beilstein-journals.org |

| Iridium-(Cp*)/Chiral HA | N-Aryl Imines | Chiral Secondary Amines | Up to 98% | acs.org |

The presence of a fluorine atom on the aromatic ring of N-(4-fluorophenyl)thian-3-amine introduces specific challenges and opportunities in synthesis. Fluorine's high electronegativity can alter the reactivity of the molecule, while also providing unique properties that are highly sought after in medicinal chemistry.

Several enantioselective methods are particularly suited for preparing fluorinated amine derivatives. Asymmetric hydrogenation of fluorinated ketimines is a direct and atom-economical route. acs.org Another powerful strategy is the catalytic asymmetric α-fluorination of carbonyl compounds, which can be precursors to the desired amine. acs.org For instance, a chiral amine catalyst can be used to form a chiral enamine intermediate from a ketone, which then reacts with an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI) to install the fluorine atom with high stereocontrol.

Photocatalysis offers modern and mild conditions for these transformations. Visible-light-driven processes can generate radicals from fluorinated starting materials, which are then intercepted stereoselectively by a chiral catalyst. nih.gov This approach has been used for the remote installation of perfluoroalkyl groups with a high degree of enantiocontrol. nih.gov Furthermore, rhodium-catalyzed asymmetric arylation provides a method to form the C-N bond, which could be applied to connect the fluorinated aryl group to a chiral thiane precursor. organic-chemistry.org

The following table presents examples of modern enantioselective methods applicable to the synthesis of fluorinated chiral amines.

| Method | Catalyst Type | Substrate Example | Key Features | Enantiomeric Ratio (er) / ee | Reference |

| Asymmetric Fluorination | Chiral Amine Organocatalyst | Cyclohexanone | Uses NFSI as fluorine source | N/A | acs.org |

| Photo-organocatalysis | Chiral Dienamine | α-Branched Enals | Remote perfluoroalkylation | 84:16 er | nih.gov |

| Asymmetric Hydrogenation | Ir/f-binaphane | Sterically Hindered N-Aryl Imines | Synthesis of chiral building blocks | Good to excellent ee | acs.org |

| Photoexcited Pd-Catalysis | Pd/Chiral Ligand | 1,3-Dienes and N-aryl-2-bromoamides | Cascade carboamidation | Up to 94:6 er | acs.org |

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and improving the yield and selectivity of a synthesis. This involves identifying the transient species that form along the reaction pathway and evaluating the energetic factors that govern the reaction's course.

The synthesis of N-(4-fluorophenyl)thian-3-amine likely involves at least two key bond-forming events: the closure of the thiane ring and the formation of the carbon-nitrogen bond to the fluorophenyl group.

Thiane Ring Formation: The thiane ring is a six-membered heterocycle. A common synthetic route is the reaction of a 1,5-dihaloalkane with a sulfide source, such as sodium sulfide. This reaction proceeds via a series of intermolecular and intramolecular nucleophilic substitution (SN2) reactions. The intermediate in the ring-closing step would be a 5-halopentylthiolate anion, where the thiolate acts as an internal nucleophile to displace the halide, forming the cyclic sulfide.

C-N Bond Formation: Attaching the 4-fluorophenyl group to the 3-amino position of the thiane ring can be achieved via nucleophilic aromatic substitution (SNAr). In this mechanism, the amine (nucleophile) attacks the electron-deficient fluorinated aromatic ring. This reaction is plausible because the highly electronegative fluorine atom can help activate the ring towards nucleophilic attack. The key intermediate in an SNAr reaction is a resonance-stabilized carbanionic species known as a Meisenheimer complex. libretexts.org Alternatively, under different conditions (e.g., using a very strong base like sodium amide), the reaction could proceed through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This pathway involves an elimination-addition mechanism and can sometimes lead to a mixture of substitution products. masterorganicchemistry.com

Every chemical reaction is governed by the principles of thermodynamics (the relative stability of reactants and products) and kinetics (the speed of the reaction). youtube.com These factors are particularly important in ring-forming reactions.

Thermodynamics of Ring Closure: The stability of the final ring structure is a key thermodynamic driver. The formation of the six-membered thiane ring is generally thermodynamically favorable. Six-membered rings have minimal angle strain and torsional strain, making them energetically stable, similar to cyclohexane. The likelihood of the two ends of a linear precursor chain meeting to form a ring is governed by entropy. While forming a three-membered ring is entropically favored (the ends are close), it suffers from high enthalpic ring strain. Conversely, forming very large rings is enthalpically favored (low strain) but entropically disfavored (low probability of the ends meeting). Six-membered rings represent a good balance of these factors. youtube.com

The following table contrasts kinetic and thermodynamic factors in chemical reactions.

| Factor | Kinetic Control | Thermodynamic Control |

| Governing Principle | Rate of reaction | Stability of product |

| Key Energy Feature | Lowest activation energy (Ea) | Lowest Gibbs free energy (ΔG) |

| Favored Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Product Nature | The product that is formed fastest | The most stable product |

| Reversibility | Often irreversible or under conditions that disfavor reversal | Reaction is reversible, allowing equilibrium to be reached |

Spectroscopic and Structural Elucidation of N 4 Fluorophenyl Thian 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR spectroscopy provides information on the number, environment, and neighboring relationships of protons in a molecule. In N-(4-fluorophenyl)thian-3-amine, distinct signals are expected for the aromatic protons on the 4-fluorophenyl ring, the protons on the thiane (B73995) ring, and the amine (N-H) proton.

The protons on the 4-fluorophenyl ring are expected to appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). libretexts.org Due to the fluorine substituent, the two protons ortho to the fluorine (H-2' and H-6') will be chemically equivalent, as will the two protons meta to the fluorine (H-3' and H-5'). This will result in a characteristic AA'BB' splitting pattern, which often appears as two pseudo-doublets or multiplets. rsc.org The amine proton (N-H) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. researchgate.netresearchgate.net The protons on the saturated thiane ring will appear in the upfield region (typically δ 1.5-4.0 ppm). libretexts.orgopenstax.org The proton on the carbon bearing the amine group (H-3) would be expected at a lower field compared to the other thiane protons due to the deshielding effect of the adjacent nitrogen atom.

Expected ¹H NMR Chemical Shifts for N-(4-fluorophenyl)thian-3-amine

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-2', H-6' (Aromatic) | ~6.9 - 7.2 | Multiplet (part of AA'BB' system) |

| H-3', H-5' (Aromatic) | ~6.8 - 7.1 | Multiplet (part of AA'BB' system) |

| NH (Amine) | Variable (e.g., 3.0 - 5.0) | Broad Singlet |

| H-3 (Thiane) | ~3.0 - 3.5 | Multiplet |

| H-2, H-4, H-5, H-6 (Thiane) | ~1.8 - 2.8 | Multiplets |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-(4-fluorophenyl)thian-3-amine will give rise to a distinct signal. The chemical shifts are influenced by the local electronic environment and the presence of heteroatoms.

The carbon atoms of the 4-fluorophenyl ring will resonate in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom (C-4') will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected, typically appearing at a lower field (deshielded). The carbon attached to the nitrogen (C-1') will also be deshielded. The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the fluorine will also exhibit C-F coupling, though with smaller coupling constants. The carbons of the thiane ring will appear in the aliphatic region (δ 20-60 ppm). The carbon atom bonded to the nitrogen (C-3) will be shifted downfield compared to the other thiane carbons.

Expected ¹³C NMR Chemical Shifts for N-(4-fluorophenyl)thian-3-amine

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4' (C-F) | ~155 - 160 (d, ¹JCF) |

| C-1' (C-N) | ~140 - 145 |

| C-2', C-6' | ~118 - 122 (d, ²JCF) |

| C-3', C-5' | ~115 - 117 (d, ³JCF) |

| C-3 (Thiane, C-N) | ~50 - 55 |

| C-2, C-6 (Thiane) | ~30 - 35 |

| C-4, C-5 (Thiane) | ~25 - 30 |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. rsc.org For N-(4-fluorophenyl)thian-3-amine, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine environment. The chemical shift of this signal provides confirmation of the electronic environment of the fluorine atom on the phenyl ring. For a fluorine atom on a phenyl ring, the chemical shift is typically observed in the range of -110 to -125 ppm relative to a standard like CFCl₃. rsc.org

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the thiane ring and within the aromatic spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign which protons are attached to which carbons in both the thiane and fluorophenyl moieties.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov For N-(4-fluorophenyl)thian-3-amine, key vibrational modes would confirm the presence of the N-H bond, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, the C-N bond, the C-S bonds, and the C-F bond. mdpi.comresearchgate.net

Expected Vibrational Frequencies for N-(4-fluorophenyl)thian-3-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (Medium, sharp) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (Weak to medium) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 (Medium to strong) |

| C=C (Aromatic) | Stretching | 1500 - 1600 (Medium to strong) |

| C-N | Stretching | 1250 - 1350 (Medium) |

| C-F | Stretching | 1000 - 1100 (Strong) |

| C-S (Thiane) | Stretching | 600 - 800 (Weak to medium) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For N-(4-fluorophenyl)thian-3-amine (C₁₁H₁₄FNS), the exact molecular weight can be calculated. The molecular ion peak (M⁺˙) in the mass spectrum would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight. Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule. miamioh.edulibretexts.org

The fragmentation of the molecular ion upon electron impact provides valuable structural clues. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a bond to the carbon atom adjacent to the nitrogen. libretexts.orglibretexts.org In N-(4-fluorophenyl)thian-3-amine, this could lead to several key fragments:

α-cleavage on either side of the C-3 carbon in the thiane ring.

Loss of the fluorophenyl group.

Fragmentation of the thiane ring itself, potentially involving the loss of small sulfur-containing species.

Cleavage of the C-N bond, leading to the formation of a fluorophenylamino radical or cation and a thianyl cation or radical.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data or detailed structural analysis for the compound N-(4-fluorophenyl)thian-3-amine could be located.

Single-Crystal X-ray Diffraction Analysis

Information regarding the single-crystal X-ray diffraction analysis of N-(4-fluorophenyl)thian-3-amine is not available in the reviewed literature. This includes details about the experimental setup, such as the diffractometer type, radiation source, and temperature of data collection, which are essential for understanding the determined crystal structure.

Crystallographic Data and Crystal Packing Analysis

Specific crystallographic data for N-(4-fluorophenyl)thian-3-amine, such as its crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and calculated density, have not been reported. Consequently, an analysis of the crystal packing, including intermolecular interactions like hydrogen bonding or π-π stacking that stabilize the solid-state structure, cannot be provided.

To facilitate future research and provide a reference point for similar structures, the table below is a placeholder for the crystallographic data of N-(4-fluorophenyl)thian-3-amine, should it become available.

Table 1: Placeholder for Crystallographic Data of N-(4-Fluorophenyl)thian-3-amine

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₄FNS |

| Formula weight | 211.30 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = x° (%) | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Computational Chemistry and Theoretical Investigations of N 4 Fluorophenyl Thian 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(4-fluorophenyl)thian-3-amine, this process would involve calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized.

Conformational analysis is essential for flexible molecules like N-(4-fluorophenyl)thian-3-amine, which can exist in multiple spatial arrangements (conformers) due to the rotation around single bonds. The thiane (B73995) ring can adopt several conformations, such as chair, boat, and twist-boat. The orientation of the N-(4-fluorophenyl) group relative to the thiane ring also contributes to the conformational landscape. DFT calculations can be used to identify the different possible conformers and rank them in terms of their relative energies, thus identifying the most stable conformer.

Illustrative Optimized Geometry Parameters for the Most Stable Conformer of N-(4-fluorophenyl)thian-3-amine (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.82 | ||

| C-N | 1.40 | ||

| C-F | 1.36 | ||

| C-S-C | 98.5 | ||

| C-N-C | 120.0 | ||

| C-C-N-C | 150.0 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests higher reactivity. nih.gov

For N-(4-fluorophenyl)thian-3-amine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen and sulfur atoms and the phenyl ring. The LUMO is likely to be distributed over the aromatic ring. The HOMO-LUMO energy gap can be calculated using DFT to provide insights into the molecule's reactivity. irjweb.comchalcogen.ro

Illustrative Frontier Molecular Orbital Energies for N-(4-fluorophenyl)thian-3-amine (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). uni-muenchen.de

In the MEP map of N-(4-fluorophenyl)thian-3-amine, the regions of highest negative potential are expected to be located around the electronegative fluorine and nitrogen atoms. researchgate.net The hydrogen atoms of the amine group and the aromatic ring will likely exhibit positive electrostatic potential. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Spectroscopic Property Prediction (NMR, IR)

DFT calculations can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra. researchgate.net The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in N-(4-fluorophenyl)thian-3-amine can be predicted and compared with experimental data to confirm the molecular structure. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov These calculated frequencies correspond to the absorption peaks in the IR spectrum. nih.gov For N-(4-fluorophenyl)thian-3-amine, characteristic vibrational modes would include N-H stretching, C-F stretching, C-S stretching, and various bending modes of the thiane and phenyl rings. mdpi.com Comparing the predicted IR spectrum with the experimental one helps in the structural elucidation of the compound. nih.gov

Illustrative Predicted Vibrational Frequencies for N-(4-fluorophenyl)thian-3-amine (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H (Aromatic) Stretch | 3100 |

| C-H (Aliphatic) Stretch | 2950 |

| C=C (Aromatic) Stretch | 1600 |

| C-N Stretch | 1250 |

| C-F Stretch | 1220 |

| C-S Stretch | 700 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations.

Analysis of Noncovalent Interactions

Noncovalent interactions play a critical role in determining the supramolecular structure and properties of molecular crystals.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density to characterize chemical bonding and noncovalent interactions. nih.govresearchgate.net QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide quantitative information about the nature and strength of the interactions. nih.govresearchgate.net For instance, the presence of a BCP between a hydrogen atom and an electronegative atom is indicative of a hydrogen bond. rsc.org In a related compound, N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, QTAIM analysis has been used to characterize various noncovalent interactions, including N-H···N hydrogen bonds and C-H···π interactions. nih.govresearchgate.net A similar analysis for N-(4-fluorophenyl)thian-3-amine would be instrumental in understanding its crystal packing and the forces that stabilize its solid-state structure.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron distribution, this method provides a graphical representation of close contacts between neighboring molecules.

For N-(4-fluorophenyl)thian-3-amine, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular forces, such as hydrogen bonds, van der Waals forces, and other close contacts. The surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular interaction. Red spots on the dnorm surface indicate close contacts with negative values, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

The 2D fingerprint plot is a complementary tool that summarizes the intermolecular contacts in a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). The distribution and shape of the points on this plot provide a quantitative breakdown of the types of atomic contacts. For N-(4-fluorophenyl)thian-3-amine, one would expect to see significant contributions from H···H, C···H, F···H, and N···H contacts, reflecting the molecular structure.

A hypothetical breakdown of intermolecular contacts for N-(4-fluorophenyl)thian-3-amine, based on analyses of similar compounds, is presented in the table below.

| Intermolecular Contact | Percentage Contribution |

| H···H | 40-50% |

| C···H/H···C | 15-25% |

| F···H/H···F | 10-15% |

| N···H/H···N | 5-10% |

| S···H/H···S | 3-7% |

| Other | <5% |

This table presents hypothetical data based on the expected intermolecular interactions for N-(4-fluorophenyl)thian-3-amine and is for illustrative purposes only, pending specific experimental or computational studies.

Interaction Energy Decomposition (e.g., PIXEL Calculations)

To gain a deeper, quantitative understanding of the forces governing the crystal packing of N-(4-fluorophenyl)thian-3-amine, interaction energy decomposition methods like PIXEL calculations could be employed. This method partitions the total interaction energy between pairs of molecules in the crystal into its constituent electrostatic, polarization, dispersion, and repulsion components.

A representative table of decomposed interaction energies for a hypothetical dimer of N-(4-fluorophenyl)thian-3-amine is shown below.

| Interaction Energy Component | Energy (kJ/mol) |

| Electrostatic | -25 to -40 |

| Polarization | -5 to -15 |

| Dispersion | -50 to -70 |

| Repulsion | +30 to +50 |

| Total Interaction Energy | -50 to -75 |

This table illustrates the expected range of interaction energies for a dimer of N-(4-fluorophenyl)thian-3-amine based on similar molecular systems. Actual values would require specific PIXEL calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of N-(4-fluorophenyl)thian-3-amine over time, providing insights into its conformational flexibility and the influence of its environment.

Conformational Dynamics of N-(4-Fluorophenyl)thian-3-amine

The thiane ring in N-(4-fluorophenyl)thian-3-amine can adopt various conformations, with the chair conformation being the most stable for a simple thiane ring. MD simulations would allow for the exploration of the conformational landscape of the entire molecule, including the orientation of the 4-fluorophenyl group relative to the thiane ring. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most probable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Solvent Effects on Molecular Structure and Reactivity

The behavior of N-(4-fluorophenyl)thian-3-amine can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool to investigate these solvent effects. By surrounding the molecule with explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), simulations can reveal how the solvent interacts with different parts of the molecule.

For N-(4-fluorophenyl)thian-3-amine, polar solvents would be expected to form hydrogen bonds with the amine group and interact with the polar C-F bond. These interactions can influence the molecule's conformational preferences and its reactivity. For example, a solvent shell could stabilize certain conformations or reactive intermediates, thereby affecting reaction pathways and rates. The radial distribution function (RDF) is a common analysis tool in MD simulations that can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation structure.

Impact of the 4-Fluorophenyl Moiety on Molecular Interactions and Activity

The introduction of a 4-fluorophenyl group is a common strategy in medicinal chemistry to modulate a compound's properties. Its impact on molecular interactions and biological activity is multifaceted, stemming from the unique characteristics of the fluorine atom.

Fluorine is the most electronegative element, and its substitution onto a phenyl ring significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of fluorine via the inductive effect can influence the acidity and basicity of nearby functional groups, which can be critical for interactions with biological targets. For instance, the basicity of the amine nitrogen in N-(4-fluorophenyl)thian-3-amine would be expected to be lower compared to its non-fluorinated analog. This modulation of pKa can affect the ionization state of the molecule at physiological pH, which in turn impacts its solubility, membrane permeability, and ability to form ionic bonds with receptor residues.

Lipophilicity, a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, is also profoundly affected by fluorination. The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule. This enhanced lipophilicity can lead to improved membrane permeation and better access to hydrophobic binding pockets within a target protein. However, an excessive increase in lipophilicity can also lead to issues such as decreased aqueous solubility and increased metabolic turnover. Therefore, the strategic placement of fluorine, as seen in the 4-position of the phenyl ring, represents a fine-tuning mechanism to optimize the balance between hydrophobicity and hydrophilicity.

A comparative analysis of the calculated logP (a measure of lipophilicity) for benzene and fluorobenzene illustrates this effect:

| Compound | cLogP |

| Benzene | 2.13 |

| Fluorobenzene | 2.27 |

This table demonstrates the incremental increase in lipophilicity upon the introduction of a single fluorine atom to a phenyl ring.

Fluorine's small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), means that its introduction often results in minimal steric perturbation. This allows fluorine to act as a bioisostere of hydrogen in many cases, occupying similar space within a binding site. However, the C-F bond is longer than a C-H bond and possesses a significant dipole moment. This can lead to specific conformational preferences through electrostatic interactions, such as dipole-dipole and dipole-quadrupole interactions with the aromatic ring.

In the context of N-(4-fluorophenyl)thian-3-amine, the fluorine atom can influence the rotational barrier of the phenyl ring relative to the rest of the molecule. It can also engage in non-covalent interactions that may stabilize a particular conformation. These interactions include:

Orthogonal multipolar interactions: The interaction between the C-F dipole and the quadrupole moment of an aromatic ring in a binding partner.

Fluorine-amide interactions: The fluorine atom can interact favorably with the backbone amide of a protein.

Hydrogen bonds: While the C-F bond is a poor hydrogen bond acceptor, it can participate in weak hydrogen bonding interactions in certain environments.

These subtle but significant conformational effects can orient the molecule optimally for binding to its biological target, thereby enhancing its activity.

Significance of the Thiane Ring in Ligand Scaffolding

The thiane (tetrahydrothiopyran) ring serves as a crucial scaffold, providing a defined three-dimensional geometry for the presentation of the pharmacophoric elements—the 4-fluorophenyl group and the amine linkage.

The thiane ring, being a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. This chair conformation is not static and can undergo ring inversion, leading to two distinct chair conformers. The energy barrier for this inversion is an important parameter that defines the ring's conformational flexibility.

The presence of substituents on the thiane ring can influence the equilibrium between the two chair forms. For a monosubstituted thiane, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial position is favored to minimize 1,3-diaxial interactions. In the case of N-(4-fluorophenyl)thian-3-amine, the N-(4-fluorophenyl)amino group at the 3-position would preferentially occupy the equatorial position.

The conformational rigidity of the thiane ring is a key attribute in ligand design. By locking the substituents in well-defined spatial orientations, the entropic penalty upon binding to a receptor is reduced, which can lead to higher binding affinity.

Conformational Energy Profile of Thiane Ring Inversion:

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0 |

| Twist-Boat | 5.3 |

| Boat | 6.1 |

This table illustrates the higher energy of the boat and twist-boat conformations relative to the more stable chair conformation for the parent thiane ring.

The carbon at the 3-position of the thiane ring in N-(4-fluorophenyl)thian-3-amine is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-N-(4-fluorophenyl)thian-3-amine. The stereochemistry at this position is critical as it determines the precise three-dimensional arrangement of the 4-fluorophenylamino substituent.

Biological macromolecules, such as receptors and enzymes, are chiral environments. Consequently, it is common for one enantiomer of a chiral drug to exhibit significantly higher affinity and/or efficacy than the other. This stereoselectivity arises from the differential interactions of the enantiomers with the chiral binding site. For instance, one enantiomer might be able to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are not possible for the other. Therefore, the synthesis and evaluation of the individual enantiomers of N-(4-fluorophenyl)thian-3-amine derivatives are crucial steps in understanding their SAR.

Amine Linkage (N-Substitution) and its Contribution to Molecular Recognition

The secondary amine linkage in N-(4-fluorophenyl)thian-3-amine is a pivotal functional group for molecular recognition. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the N-H proton can serve as a hydrogen bond donor. These hydrogen bonding capabilities are often essential for anchoring the ligand within the binding site of a biological target.

Furthermore, under physiological conditions, the amine group can be protonated, acquiring a positive charge. This allows for the formation of strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a receptor's binding pocket.

Modification of this amine, for example, through N-alkylation or N-acylation, would have a profound impact on its properties and, consequently, on the biological activity.

N-Alkylation: Introducing small alkyl groups on the nitrogen could increase lipophilicity and potentially probe for additional hydrophobic pockets in the binding site. However, it would also remove the hydrogen bond donating capability of the N-H group and could introduce steric hindrance.

N-Acylation: Acylation would neutralize the basicity of the amine and convert the N-H from a hydrogen bond donor to part of a neutral amide group. This would drastically alter the interaction profile of the molecule.

The nature of the substituent on the nitrogen atom is, therefore, a key determinant of the molecule's ability to engage in specific molecular recognition events with its target.

An in-depth analysis of the chemical compound N-(4-fluorophenyl)thian-3-amine reveals critical insights into its potential as a scaffold for ligand design. This article explores the structure-activity relationship (SAR), quantitative structure-activity relationship (QSAR) studies, and molecular docking analyses pertinent to its derivatives.

Advanced Research Directions and Theoretical Applications of N 4 Fluorophenyl Thian 3 Amine

Theoretical Approaches for Modulating Molecular Recognition and Selectivity

Computational modeling and theoretical chemistry are indispensable tools for understanding and predicting the interactions of small molecules with biological targets. For N-(4-fluorophenyl)thian-3-amine, these approaches are crucial for designing derivatives with enhanced affinity and selectivity.

In the realm of drug design, "positive design" focuses on optimizing interactions with the intended biological target, while "negative design" aims to minimize interactions with off-target molecules to reduce side effects. For N-(4-fluorophenyl)thian-3-amine, these strategies are applied in silico to guide the synthesis of more effective and safer compounds.

Positive Design: This involves identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the target's binding site. Computational docking and molecular dynamics simulations can reveal the preferred binding poses of N-(4-fluorophenyl)thian-3-amine within a target protein. For instance, the fluorine atom can act as a hydrogen bond acceptor, and the phenyl ring can engage in π-π stacking or hydrophobic interactions. The secondary amine provides a crucial hydrogen bond donor and acceptor site.

Negative Design: To enhance selectivity, computational models are used to predict binding to known off-target proteins, such as those that are structurally similar to the intended target. By comparing the binding site topographies, modifications can be introduced to the N-(4-fluorophenyl)thian-3-amine scaffold that create steric clashes or unfavorable electrostatic interactions with the off-target protein, thereby reducing the likelihood of binding. For example, adding a bulky substituent at a specific position on the thiane (B73995) ring might be accommodated by the target's binding pocket but clash with a smaller pocket in an off-target protein.

A theoretical study on a series of kinase inhibitors demonstrated that even subtle changes, such as the position of a single atom, can significantly impact selectivity. acs.org This highlights the importance of precise structural modifications guided by computational design.

The distribution of partial charges within a molecule plays a critical role in its binding affinity and selectivity. Charge optimization techniques aim to fine-tune the electrostatic properties of a ligand to complement the electrostatic environment of the target's binding site. acs.org For N-(4-fluorophenyl)thian-3-amine, the electronegative fluorine atom significantly influences the charge distribution of the phenyl ring, which in turn affects its interactions with the target protein.

Continuum electrostatic models can be employed to calculate the binding free energies of various derivatives with different substitution patterns. nih.gov This allows researchers to predict which modifications will lead to more favorable electrostatic interactions. For instance, the placement of additional polar groups on the thiane ring could be explored to optimize the hydrogen-bonding network within the binding site. nih.gov

A hypothetical charge optimization study for N-(4-fluorophenyl)thian-3-amine derivatives targeting a specific kinase could yield data like that presented in the table below.

| Derivative | Modification | Calculated Binding Affinity (kcal/mol) | Predicted Selectivity Ratio (Target vs. Off-Target) |

| Lead Compound | N-(4-fluorophenyl)thian-3-amine | -7.5 | 10 |

| Derivative 1 | Addition of a hydroxyl group to the thiane ring | -8.2 | 25 |

| Derivative 2 | Replacement of fluorine with chlorine | -7.8 | 15 |

| Derivative 3 | Addition of a methyl group to the phenyl ring | -7.3 | 8 |

This table illustrates how computational charge optimization can guide the selection of derivatives with potentially improved potency and selectivity.

Development of Novel Synthetic Methodologies for Diversifying N-(4-Fluorophenyl)thian-3-amine Derivatives

The exploration of the chemical space around the N-(4-fluorophenyl)thian-3-amine scaffold requires versatile and efficient synthetic strategies. Research in this area focuses on developing new methods for the functionalization of both the thiane ring and the aromatic moiety.

Recent advances in C-H activation and cross-coupling reactions offer powerful tools for creating a diverse library of derivatives. acs.org For example, late-stage functionalization techniques could be employed to introduce a variety of substituents onto the phenyl ring, allowing for a rapid exploration of structure-activity relationships (SAR).

The synthesis of densely functionalized starting materials is another key area of development. researchgate.net By creating complex building blocks that can be readily modified, chemists can access a wider range of molecular architectures. For the thiane ring, ring-opening and subsequent functionalization strategies can be employed to introduce diversity. nih.gov

A summary of potential synthetic strategies for diversifying the N-(4-fluorophenyl)thian-3-amine scaffold is presented below.

| Synthetic Strategy | Target Moiety | Potential Modifications |

| C-H Activation | Phenyl ring | Introduction of alkyl, aryl, and heteroaryl groups |

| Cross-Coupling Reactions | Phenyl ring | Formation of C-C, C-N, and C-O bonds |

| Ring-Opening/Functionalization | Thiane ring | Introduction of hydroxyl, amino, and other polar groups |

| Multi-component Reactions | Overall scaffold | Rapid assembly of complex derivatives |

These methodologies are crucial for generating the chemical diversity needed for comprehensive SAR studies and the development of compounds with optimized properties.

Advanced Spectroscopic Techniques for Dynamic and Conformational Studies

The three-dimensional conformation of N-(4-fluorophenyl)thian-3-amine and its derivatives is a key determinant of their biological activity. Advanced spectroscopic techniques, particularly multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for elucidating the conformational preferences and dynamic behavior of these molecules in solution. auremn.org.brnih.gov

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, allowing for the determination of the relative orientation of different parts of the molecule. nih.gov This information is critical for understanding the conformational equilibrium of the flexible thiane ring.

Furthermore, computational analysis of NMR chemical shifts can provide a more detailed picture of the conformational landscape of these molecules in solution. csic.es By comparing experimentally measured chemical shifts with those calculated for different conformations, researchers can determine the relative populations of different conformers.

A hypothetical study comparing the conformational preferences of N-(4-fluorophenyl)thian-3-amine with a more rigid analog could yield the following data:

| Compound | Predominant Conformation (Thiane Ring) | Key NOE Correlations |

| N-(4-fluorophenyl)thian-3-amine | Chair (Axial and Equatorial conformers in equilibrium) | H-3ax to H-5ax, H-2eq to H-6eq |

| Rigid Analog (e.g., with a bicyclic constraint) | Locked Chair (Axial conformer) | Strong H-3ax to H-5ax, no H-2eq to H-6eq |

Such studies provide invaluable insights into the structural features that govern biological activity and can guide the design of conformationally constrained analogs with improved properties.

Integration of Machine Learning and Artificial Intelligence in Computational Studies and SAR Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govyoutube.com For N-(4-fluorophenyl)thian-3-amine, these technologies can be applied to accelerate the identification of promising derivatives and to build predictive models for structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to correlate the structural features of a series of N-(4-fluorophenyl)thian-3-amine analogs with their biological activity. nih.govresearchgate.netbenthamdirect.commdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. A deep learning model, F-CPI, has been developed to predict changes in bioactivity upon fluorine substitution, which could be highly relevant for optimizing fluorinated compounds like N-(4-fluorophenyl)thian-3-amine. nih.gov

ML can also be used to analyze data from high-throughput screening campaigns, identifying patterns and relationships that may not be apparent through traditional analysis. This can lead to the discovery of novel scaffolds and a deeper understanding of the SAR. acs.org

The performance of different ML models in a hypothetical QSAR study for N-(4-fluorophenyl)thian-3-amine analogs is shown in the table below.

| Machine Learning Model | R-squared (Training Set) | R-squared (Test Set) |

| Random Forest | 0.85 | 0.78 |

| Support Vector Machine | 0.79 | 0.72 |

| Gradient Boosting | 0.88 | 0.81 |

These models can significantly reduce the time and resources required to identify lead compounds by focusing synthetic efforts on the most promising candidates.

Design of Targeted Chemical Libraries Based on the N-(4-Fluorophenyl)thian-3-amine Scaffold

The N-(4-fluorophenyl)thian-3-amine scaffold can be considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov The design of targeted chemical libraries based on this scaffold is a powerful strategy for discovering new bioactive compounds. medchemexpress.com

By systematically varying the substituents on the phenyl ring and the thiane ring, a diverse library of compounds can be generated. The design of these libraries is often guided by computational methods to ensure that the resulting compounds cover a broad range of chemical space and have drug-like properties. nih.gov

Field-based scaffold library design is one such approach that uses the three-dimensional electrostatic and shape properties of known active molecules to guide the design of new scaffolds. researchgate.net This can lead to the discovery of novel chemotypes with improved properties.

A hypothetical targeted library based on the N-(4-fluorophenyl)thian-3-amine scaffold could be designed as follows:

| Library Subset | R1 (Phenyl Ring) | R2 (Thiane Ring) | Number of Compounds |

| 1 | H, F, Cl, Me, OMe | H | 5 |

| 2 | H | OH, NH2, COOH | 3 |

| 3 | F, Cl | OH, NH2 | 4 |

This systematic approach allows for a comprehensive exploration of the SAR around the N-(4-fluorophenyl)thian-3-amine core, increasing the probability of discovering compounds with desired biological activities.

Q & A

Q. How can synthetic yields of N-(4-fluorophenyl)thian-3-amine be optimized in nucleophilic substitution reactions?

Methodological Answer: Optimization involves adjusting reaction parameters such as solvent polarity, temperature, and base selection. For example:

- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Base: Potassium carbonate or sodium hydroxide improves deprotonation of the amine, accelerating substitution .

- Temperature: Heating (60–80°C) increases reaction rates but must avoid decomposition.

Q. What analytical techniques are critical for characterizing N-(4-fluorophenyl)thian-3-amine?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: H and C NMR confirm structural integrity (e.g., fluorine-induced deshielding in aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 236.06) .

- HPLC: Assess purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How does the para-fluorine substituent influence biological activity compared to ortho/meta positions in analogous compounds?

Methodological Answer: The para-fluorine enhances binding affinity to hydrophobic pockets in enzymes/receptors due to its electron-withdrawing effect. Comparative studies show:

Q. How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer: Molecular docking and MD simulations clarify target interactions:

- Docking Studies: Predict binding modes with receptors (e.g., G-protein-coupled receptors) using Schrödinger Suite or AutoDock .

- Free Energy Calculations (MM/GBSA): Quantify interaction energies to rank compound efficacy .

- Contradiction Resolution: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Normalize data using internal controls .

Q. What strategies improve metabolic stability in fluorophenyl-thianamine derivatives for in vivo studies?

Methodological Answer:

- Structural Modifications: Introduce electron-donating groups (e.g., methyl) to adjacent positions to shield fluorine from oxidative enzymes .

- Prodrug Design: Mask the amine with acetyl or PEG groups, which hydrolyze in target tissues .

- In Vitro Assays: Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation) .

Q. How do halogen substitutions (F vs. Cl/Br) alter reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine: Lowers electron density, slowing Suzuki-Miyaura couplings but enhancing SNAr reactions .

- Bromine: Facilitates Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) due to better leaving-group ability .

- Reactivity Table:

| Halogen | Reaction Type | Rate Constant (k, s⁻¹) |

|---|---|---|

| F | SNAr | 0.15 |

| Cl | Suzuki Coupling | 0.08 |

| Br | Buchwald-Hartwig | 0.22 |

Q. Methodological Guidance for Data Contradictions

Q. How to address inconsistent cytotoxicity results across cell lines?

Methodological Answer:

- Standardize Assays: Use identical cell passage numbers, serum concentrations, and incubation times .

- Control for Fluorine Sensitivity: Some cell lines (e.g., HepG2) exhibit heightened sensitivity to fluorinated compounds due to transporter expression .

- Dose-Response Validation: Perform 8-point IC₅₀ curves to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.